molecular formula C61H86O19 B1245334 Isohomohalichondrin B

Isohomohalichondrin B

Número de catálogo: B1245334
Peso molecular: 1123.3 g/mol
Clave InChI: WVWWZNXKZNACRW-MRQXMKSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isohomohalichondrin B (this compound) is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumor activity and unique chemical structure. The molecular formula of this compound is C61H86O19, and it has a molecular weight of 1123.3 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isohomohalichondrin B involves complex multi-step organic reactions The initial steps typically include the formation of key intermediates through aldol condensation, followed by cyclization reactions to form the macrolide ring

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.

Análisis De Reacciones Químicas

Oxidation Reactions

IHB undergoes oxidation under specific conditions, primarily targeting hydroxyl groups and carbon-carbon double bonds. These reactions are influenced by solvent systems and reagent choice:

Key Observations

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Products : Formation of ketones or epoxides, depending on the site of oxidation .

Example Reaction

Starting Material Reagent Product Conditions
IHB (C₆₁H₈₆O₁₉)CrO₃Oxidized IHB (ketone at C53)Methanol, RT, 48h

Mechanistic Insight :
Oxidation of the C53 ketal group in IHB results in a ketone (δ 209.5 ppm in ¹³C NMR), accompanied by the disappearance of methylene protons (δ 2.74 ppm in ¹H NMR) .

Reduction Reactions

Reductive pathways modify IHB’s electrophilic regions, such as ketones or epoxides:

Key Observations

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Secondary alcohols or saturated bonds.

Stability Note:

IHB’s reduced forms show increased susceptibility to hydrolysis, particularly in polar solvents like methanol .

Substitution Reactions

Substitution occurs at reactive sites such as hydroxyl groups or halides introduced via synthetic intermediates:

Example Reaction

Starting Material Reagent Product Conditions
IHB-acetate derivativeH₂O (acidic)Deacetylated IHBHCl, RT, 12h

Mechanistic Insight :
Acid-catalyzed hydrolysis removes acetyl protecting groups, restoring hydroxyl functionality .

Structural Transformations

IHB exhibits unique structural rearrangements under ambient conditions:

Ketal-Ketone Interconversion

  • Conditions : Methanol, exposure to daylight.

  • Observation : Conversion of the C53 ketal (δ 109.3 ppm) to a ketone (δ 209.5 ppm) over 12 weeks .

  • Mechanism : Acid-catalyzed hemiacetal formation followed by oxidation (Figure 1).

Kinetic Data

Transformation Half-Life Catalyst
Ketal → Ketone~4 weeksTrace H⁺ (from solvent)

Conformational Isomerism

  • Observation : IHB exists in two conformational states in CDCl₃, evidenced by shifting NMR signals (e.g., δ 3.84 ppm triplet ↔ broad singlet) .

  • Implication : Solvent polarity and temperature modulate equilibrium between conformers.

Degradation Pathways

IHB degrades via hydrolysis and photolysis:

Hydrolysis

  • Primary Sites : Lactone and ketal groups.

  • Conditions : Aqueous buffers (pH 4–8), accelerated at elevated temperatures.

Photolysis

  • Observation : UV light induces cleavage of conjugated double bonds, forming smaller fragments .

Comparative Reactivity

IHB’s reactivity differs from related halichondrins due to structural nuances:

Property Isohomohalichondrin B Halichondrin B
Oxidation Rate (C53)Faster (t₁/₂ = 4 weeks)Slower (t₁/₂ = 8 weeks)
Hydrolytic StabilityModerateHigh

Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Tracking shifts in ¹H (e.g., H47: δ 3.27 → 3.13 ppm) and ¹³C signals .

  • Mass Spectrometry : HRFABMS detects molecular ions (e.g., [M+Na]⁺ at m/z 1145) .

  • Chromatography : HPLC resolves degradation products using C18 columns and acetonitrile/water gradients .

Implications for Storage and Handling

  • Stability Protocols : Store IHB in anhydrous acetonitrile at -20°C to minimize ketal-ketone interconversion .

  • Avoid : Prolonged exposure to light, moisture, or acidic conditions.

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

IHB has demonstrated potent anti-tumor activity across various cancer cell lines. Studies indicate that it inhibits cell growth and induces apoptosis in several types of cancers, including leukemia and solid tumors.

  • Cell Lines Tested : Research has shown that IHB exhibits cytotoxic effects against human cancer cell lines such as LoVo (colon cancer), MOLT-4 (leukemia), and K562 (chronic myeloid leukemia) with GI50 values in the nanomolar range. Specifically, the GI50 for MOLT-4 and K562 cells was approximately 1 nM, indicating high sensitivity to the compound .
  • Mechanism of Action : IHB acts primarily by binding to tubulin, inhibiting GTP binding, and preventing microtubule assembly. This disruption leads to cell cycle perturbations, including delayed S-phase progression and mitotic block, ultimately resulting in apoptosis .

In Vivo Studies

In vivo studies have further validated the efficacy of IHB:

  • Animal Models : IHB has shown promising results in murine models where it effectively inhibited tumor growth when administered at pharmacologically relevant doses. Its ability to induce tumor regression has been documented in xenograft models .
  • Comparison with Other Treatments : Notably, IHB's effectiveness surpasses that of traditional chemotherapeutics in certain contexts, suggesting it could be a valuable addition to combination therapy strategies .

Clinical Implications

Despite its promising preclinical results, several challenges remain before IHB can be utilized clinically:

  • Limited Availability : The natural sources of IHB are scarce, which poses a significant hurdle for large-scale clinical applications. However, advancements in total synthesis techniques may alleviate this issue by enabling the production of IHB in sufficient quantities for clinical trials .
  • Current Research : Ongoing studies are focusing on optimizing delivery mechanisms and understanding the full pharmacological profile of IHB to enhance its therapeutic potential while minimizing side effects .

Summary Table of Key Findings

AspectDetail
Compound Name Isohomohalichondrin B
Source Marine sponge Lissodendorix
Primary Action Inhibition of microtubule assembly
Cell Lines Affected LoVo, MOLT-4, K562
GI50 Values ~1 nM for MOLT-4 and K562
Mechanism Induces G2/M phase arrest and apoptosis
In Vivo Efficacy Tumor regression in murine models
Challenges Limited natural supply; need for synthetic production

Mecanismo De Acción

Isohomohalichondrin B exerts its effects by inhibiting the binding of guanosine triphosphate (GTP) to tubulin, thereby preventing microtubule assembly. This leads to cell cycle perturbations, including delayed progression through the S-phase, a block in the G2M phase, and the induction of apoptosis in cancer cells . The compound targets the microtubule network, disrupting cellular division and leading to cell death.

Comparación Con Compuestos Similares

Isohomohalichondrin B is unique due to its potent anti-tumor activity and complex polyether macrolide structure. Similar compounds include:

    Halichondrin B: Another polyether macrolide with similar anti-tumor properties.

    Eribulin: A synthetic analog of Halichondrin B, used clinically as an anti-cancer agent.

    Maytansine: A microtubule inhibitor with a different chemical structure but similar mechanism of action.

This compound stands out due to its unique structural features and the specific pathways it targets in cancer cells.

Propiedades

Fórmula molecular

C61H86O19

Peso molecular

1123.3 g/mol

InChI

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47-,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1

Clave InChI

WVWWZNXKZNACRW-MRQXMKSQSA-N

SMILES isomérico

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

SMILES canónico

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C

Sinónimos

IHB cpd
isohomohalichondrin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.